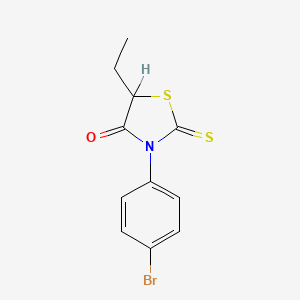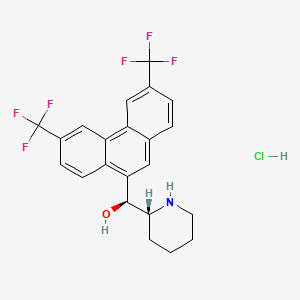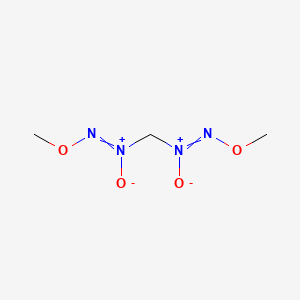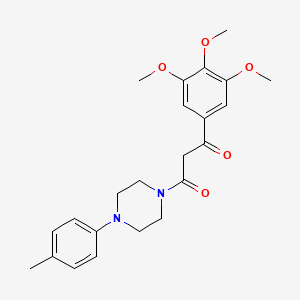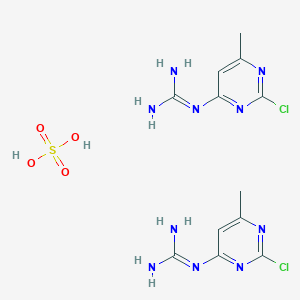
2-Chloro-4-guanidino-6-methylpyrimidine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-guanidino-6-methylpyrimidine sulfate is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-guanidino-6-methylpyrimidine sulfate typically involves the reaction of 2-Chloro-4-methylpyrimidine with guanidine under specific conditions. One common method involves the use of a solvent such as tetrahydrofuran (THF) and a catalyst like iron(III) acetylacetonate (Fe(acac)3). The reaction is carried out at low temperatures, around 0°C, to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which is efficient and cost-effective. This method can include the use of N-chlorophthalimide, isocyanides, and amines to produce N-phthaloylguanidines, which are then converted to the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-guanidino-6-methylpyrimidine sulfate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while hydrolysis can produce different pyrimidine derivatives .
Scientific Research Applications
2-Chloro-4-guanidino-6-methylpyrimidine sulfate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-4-guanidino-6-methylpyrimidine sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, affecting their structure and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound is similar in structure but has an amino group instead of a guanidino group.
2-Chloro-4-methylpyrimidine: This is a precursor in the synthesis of 2-Chloro-4-guanidino-6-methylpyrimidine sulfate.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its guanidino group allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
32090-62-3 |
|---|---|
Molecular Formula |
C12H18Cl2N10O4S |
Molecular Weight |
469.3 g/mol |
IUPAC Name |
2-(2-chloro-6-methylpyrimidin-4-yl)guanidine;sulfuric acid |
InChI |
InChI=1S/2C6H8ClN5.H2O4S/c2*1-3-2-4(12-6(8)9)11-5(7)10-3;1-5(2,3)4/h2*2H,1H3,(H4,8,9,10,11,12);(H2,1,2,3,4) |
InChI Key |
XOOFIQQHTGYEJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N=C(N)N.CC1=CC(=NC(=N1)Cl)N=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)
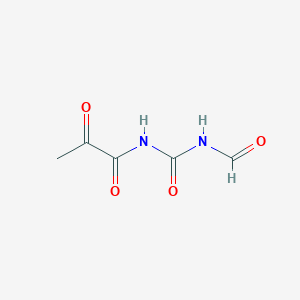
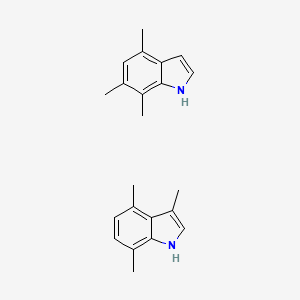
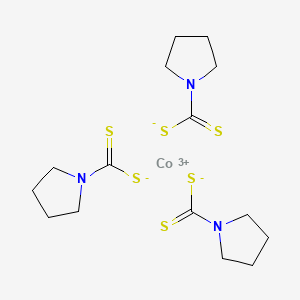
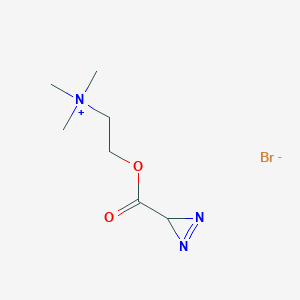
![4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione](/img/structure/B14695482.png)
![3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile](/img/structure/B14695483.png)
